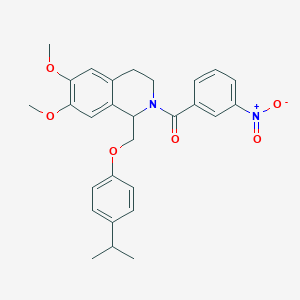
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone, is a complex organic molecule that appears to be related to the family of dihydroisoquinoline derivatives. These compounds are known for their diverse pharmacological activities, which often include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structure of the compound suggests that it may have similar therapeutic potential due to the presence of the dihydroisoquinoline core and substituted aromatic rings.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives typically involves multi-step reactions starting from commercially available reagents. For instance, a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation processes . This suggests that the synthesis of the compound may also involve a similar sequence of reactions, possibly with different substituents to achieve the isopropylphenoxy and nitrophenyl functional groups.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. The presence of dimethoxy groups and the dihydroisoquinoline core in the compound would likely result in characteristic spectroscopic signals that can be used to confirm its structure.
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the furan-2-yl)methanone group in related compounds can undergo further chemical transformations . The nitro group in the compound of interest is also a reactive functional group that can be involved in reduction reactions to form amines or participate in electrophilic aromatic substitution reactions. The methoxy groups may be involved in demethylation or participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. These properties include solubility in different solvents, melting points, boiling points, and stability under various conditions. The presence of methoxy and nitro groups can affect the electron distribution in the molecule, which in turn can influence its reactivity and interaction with biological targets. The compound's lipophilicity, dictated by the isopropylphenoxy group, could also play a role in its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Wissenschaftliche Forschungsanwendungen
Alkaloid Derivation and Potential Applications
A study by Pudjiastuti et al. (2010) explored the derivation of new benzylisoquinoline alkaloids from Beilschmiedia brevipes, revealing the potential for similar compounds, such as the one , in drug discovery and natural product chemistry Pudjiastuti et al., 2010.
Synthesis Techniques and Chemical Properties
Research by Coşkun and Tuncman (2006) involved synthesizing similar tetrahydroisoquinolines, highlighting the synthetic pathways that could apply to the compound of interest Coşkun & Tuncman, 2006. This study provides insight into the methodologies for creating and manipulating related chemical structures.
Therapeutic and Biological Applications
A paper by Bonilla-Castañeda et al. (2022) discusses the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, similar in structure to the compound , and their potential therapeutic applications such as anticancer, antibacterial, and immunomodulatory effects Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022.
Tumor-Specific Cytotoxicity in Cancer Research
Hatano et al. (2009) explored the cytotoxicity of similar tetrahydroisoquinoline derivatives in cancer cell lines, suggesting the potential for the compound in targeted cancer therapies Hatano et al., 2009.
Eigenschaften
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18(2)19-8-10-23(11-9-19)36-17-25-24-16-27(35-4)26(34-3)15-20(24)12-13-29(25)28(31)21-6-5-7-22(14-21)30(32)33/h5-11,14-16,18,25H,12-13,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWDKDGRXUHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
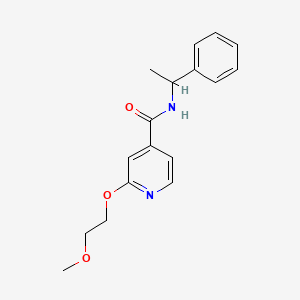
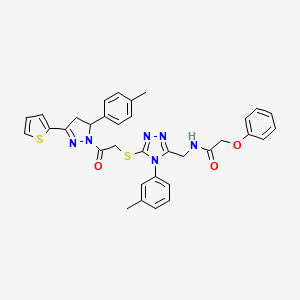
![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)
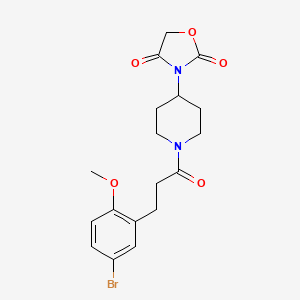
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)
![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)
![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)
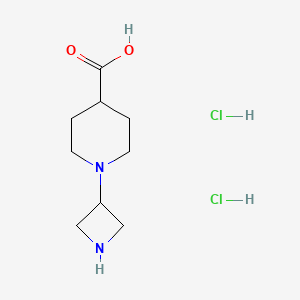
![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)
![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)